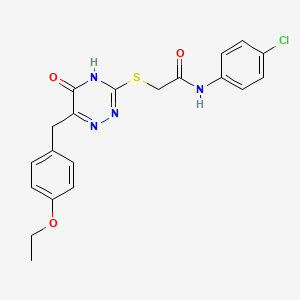
N-(4-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure
The compound features a triazin core linked to a chlorophenyl and an ethoxybenzyl moiety. Its structural complexity suggests multiple potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects against different biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating effective inhibition against various bacterial strains .
Antitumor Activity
Compounds derived from similar scaffolds have been evaluated for antitumor activity. Notably:
- A series of triazin derivatives demonstrated potent activity against cancer cell lines such as Mia PaCa-2 and HepG2/A2. These studies suggest that the triazin moiety may enhance cytotoxicity through specific interactions with cellular targets .
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Compounds structurally related to this compound showed significant AChE inhibition with IC50 values ranging from 10.4 μM to 24.3 μM .
The mechanism of action appears to involve multiple pathways:
- Enzyme Interaction : Molecular docking studies reveal that the compound can form hydrogen bonds with active site residues of target enzymes like AChE and COX-2 .
- Cellular Uptake : The ethoxybenzyl group may facilitate cellular uptake, enhancing bioavailability and efficacy against tumor cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Modifications in the chlorophenyl and ethoxybenzyl groups significantly influence the biological potency. For instance, electron-withdrawing groups tend to enhance enzyme inhibition while bulky substituents may reduce activity due to steric hindrance .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Antitumor Efficacy : A study demonstrated that triazin derivatives exhibited selective cytotoxicity towards breast cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
- Antimicrobial Screening : Another research effort identified potent antimicrobial agents among synthesized derivatives, emphasizing the potential for developing new antibiotics from this chemical class .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-2-28-16-9-3-13(4-10-16)11-17-19(27)23-20(25-24-17)29-12-18(26)22-15-7-5-14(21)6-8-15/h3-10H,2,11-12H2,1H3,(H,22,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDXJZCTTFJDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














